molecular formula C8H6FN B586245 2-Propyn-1-yl-6-fluoropyridine CAS No. 143651-24-5

2-Propyn-1-yl-6-fluoropyridine

Cat. No. B586245
CAS RN: 143651-24-5
M. Wt: 135.141
InChI Key: ISJHJNUOLHYAMZ-UHFFFAOYSA-N
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Description

2-Propyn-1-yl-6-fluoropyridine is a chemical compound with the molecular formula C8H6FN. It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of fluoropyridines, such as 2-Propyn-1-yl-6-fluoropyridine, involves various methods including the Suzuki–Miyaura-coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Molecular Structure Analysis

The molecular structure of 2-Propyn-1-yl-6-fluoropyridine consists of a pyridine ring with a fluorine atom at the 6-position and a propynyl group at the 2-position.


Chemical Reactions Analysis

Fluoropyridines, including 2-Propyn-1-yl-6-fluoropyridine, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic synthesis .


Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Specific physical and chemical properties of 2-Propyn-1-yl-6-fluoropyridine are not available in the retrieved sources.

Safety and Hazards

While specific safety data for 2-Propyn-1-yl-6-fluoropyridine is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion, inhalation, or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions in the field of fluoropyridines involve the development of new synthetic methods and applications in various fields. The interest towards development of fluorinated chemicals has been steadily increased due to their improved physical, biological, and environmental properties .

properties

IUPAC Name

2-fluoro-6-prop-1-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJHJNUOLHYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyn-1-yl-6-fluoropyridine

Synthesis routes and methods

Procedure details

A mixture of 0.06 mol of propynylmagnesiumbromide and 25 ml of THF is added at 40°-40° C. [sic] to a mixture of 0.05 mol of 2A and 15 ml of THF. The mixture is stirred at room temperature for 2 hours and subjected to customary work-up. The unpurified product is processed further as in 10B.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2A
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
unpurified product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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